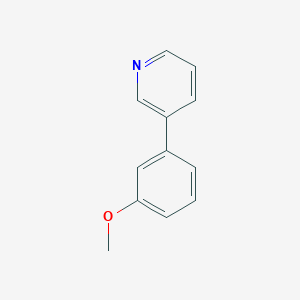
3-(3-甲氧基苯基)吡啶
描述
3-(3-Methoxyphenyl)pyridine is a substituted pyridine . It has a molecular formula of C12H11NO . The kinetics of the oxidation of 3-methoxypyridine mediated by sulphate radicals has been investigated .
Synthesis Analysis
A three-step synthesis of fully and differently arylated pyridines has been reported . This process involves the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketone in the presence of FeCl3 under air, which affords highly substituted pyridines . The substituents can be easily modified by altering the substrates to obtain tri- and tetraarylpyridines .
Molecular Structure Analysis
The molecular structure of 3-(3-Methoxyphenyl)pyridine consists of a pyridine ring attached to a phenyl ring through a methoxy group . The InChI string is InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 . The canonical SMILES string is COC1=CC=CC(=C1)C2=CN=CC=C2 .
Physical and Chemical Properties Analysis
3-(3-Methoxyphenyl)pyridine has a molecular weight of 185.22 g/mol . It has a topological polar surface area of 22.1 Ų . It has 2 hydrogen bond acceptors and 2 rotatable bonds . The exact mass and monoisotopic mass are 185.084063974 g/mol .
科学研究应用
荧光传感器
- 金属离子荧光探针:Hagimori等人(2011年)的研究开发了一种基于吡啶-吡啉骨架的水溶性荧光探针,用于检测Zn2+。该探针在Zn2+存在时显示出增强的荧光,表明其在水溶液中作为锌离子的选择性传感器的潜力Hagimori et al., 2011。
分子结构和合成
- 合成和结构表征:Al-Refai等人(2016年)合成并表征了一种吡啶衍生物,其具有复杂的分子结构,包括噻吩环、甲氧基苯环和碳氰基团。该化合物经过各种光谱方法和X射线结构分析进行了彻底检查,展示了吡啶衍生物在复杂分子合成中的多功能性 Al-Refai等人,2016。
杀虫应用
- 杀虫活性:Bakhite等人(2014年)研究了几种吡啶衍生物的杀虫活性。他们发现一种化合物表现出显著的杀蚜活性,约为标准杀虫剂乙酰咪啉的四倍。这突显了吡啶衍生物在开发新型有效杀虫剂中的潜力 Bakhite et al., 2014。
DNA结合和细胞毒性研究
- DNA结合和细胞毒性:Mushtaque等人(2016年)合成了一种吡啶的硫脲衍生物,并研究了其与MCF-7细胞系的DNA结合性质和细胞毒性。这项研究有助于了解吡啶衍生物如何与生物分子相互作用,可能导致治疗应用 Mushtaque et al., 2016。
超分子化学
- 分子间相互作用:Vishnupriya等人(2014年)探索了三种吡啶衍生物的分子间相互作用模式。该研究展示了分子结构微小变化如何显著影响超分子结构和相互作用模式,这对于理解和设计复杂分子组装至关重要 Vishnupriya等人,2014。
荧光调制
- 光致变色应用:Otsuki和Narutaki(2004年)的研究表明,3-(3-甲氧基苯基)吡啶衍生物可以通过光触发的光异构化来调制锌卟啉的荧光。这种性质可以用于开发新的基于荧光的传感器和开关 Otsuki and Narutaki, 2004。
作用机制
Target of Action
A structurally similar compound, 3-(3-methoxybenzyl)-1h-pyrrolo[2,3-b]pyridine, has been reported to interact with the fibroblast growth factor receptor 1 (fgfr1) in humans . FGFR1 plays a crucial role in cell differentiation, growth, and angiogenesis.
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyridines, have been found to have a broad spectrum of pharmacological properties, suggesting they may affect multiple biochemical pathways
Pharmacokinetics
A structurally similar compound, 3-(3-methoxybenzyl)-1h-pyrrolo[2,3-b]pyridine, has been reported to follow lipinski’s rule in molecular prediction studies , suggesting it may have favorable ADME properties.
生化分析
Biochemical Properties
3-(3-Methoxyphenyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fibroblast growth factor receptors, which are crucial for cell proliferation and differentiation . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 3-(3-Methoxyphenyl)pyridine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of nuclear factor κB, a protein complex that controls the transcription of DNA . This modulation can lead to changes in the expression of genes involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, 3-(3-Methoxyphenyl)pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can result in altered cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(3-Methoxyphenyl)pyridine in laboratory settings are crucial for its effectiveness. Over time, the compound may degrade, leading to changes in its biochemical activity. Studies have shown that the compound remains stable under specific conditions but may degrade when exposed to light or high temperatures
Dosage Effects in Animal Models
The effects of 3-(3-Methoxyphenyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(3-Methoxyphenyl)pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . This metabolism can affect the levels of various metabolites and influence metabolic flux.
Transport and Distribution
The transport and distribution of 3-(3-Methoxyphenyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For example, it has been observed to bind to plasma proteins, which can influence its distribution in the bloodstream .
Subcellular Localization
The subcellular localization of 3-(3-Methoxyphenyl)pyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Studies have shown that it can localize to the nucleus, where it may influence gene expression .
属性
IUPAC Name |
3-(3-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBOAQSKBNNHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399710 | |
| Record name | 3-(3-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4373-67-5 | |
| Record name | 3-(3-methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)

![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)

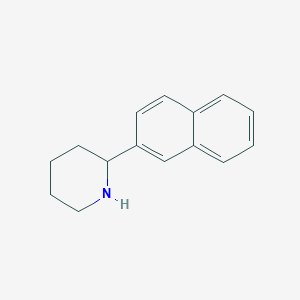
![2-{[2-(Anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364851.png)
![4-{2-[1-(Aminocarbothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2-hydroxybenzoic acid](/img/structure/B1364852.png)
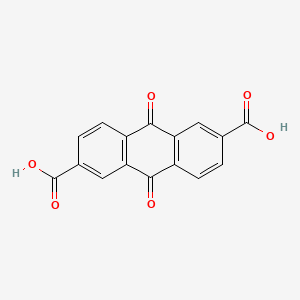
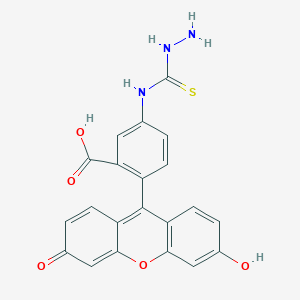
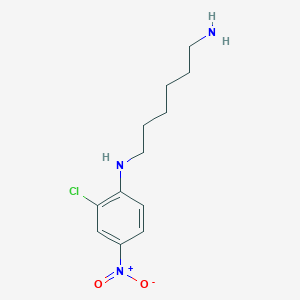
![1-[(3-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364857.png)

![1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1364863.png)
![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)
